molecular formula C8H7N B1678323 p-Tolunitrile CAS No. 104-85-8

p-Tolunitrile

Cat. No.: B1678323
CAS No.: 104-85-8
M. Wt: 117.15 g/mol
InChI Key: VCZNNAKNUVJVGX-UHFFFAOYSA-N
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Description

p-Tolunitrile: C8H7N . It is a derivative of benzonitrile, where a methyl group is substituted at the para position of the benzene ring. This compound is a clear colorless liquid or beige solid that exhibits toxicity and flammability .

Biochemical Analysis

Biochemical Properties

It is known that nitriles, such as p-Tolunitrile, may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides .

Cellular Effects

A two-step biodegradation process in a laboratory-scale column bioreactor of o-, m- and this compound as a mixture was followed . After operation of the system for nine hours for the mixture of substrates at a flow rate of 45 mL h−1 and at 60°C, the overall conversion realized was above 90%, showing a good efficiency of the investigated process .

Molecular Mechanism

It is known that nitriles, such as this compound, may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides .

Temporal Effects in Laboratory Settings

A two-step biodegradation process in a laboratory-scale column bioreactor of o-, m- and this compound as a mixture was followed . After operation of the system for nine hours for the mixture of substrates at a flow rate of 45 mL h−1 and at 60°C, the overall conversion realized was above 90%, showing a good efficiency of the investigated process .

Metabolic Pathways

It is known that nitriles, such as this compound, may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes the heterogeneous catalytic ammoxidation of methyl aromatics due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Aldehydes: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Aromatic Compounds: Formed from substitution reactions.

Comparison with Similar Compounds

    Benzonitrile: The parent compound without the methyl group.

    o-Tolunitrile: An isomer with the methyl group at the ortho position.

    m-Tolunitrile: An isomer with the methyl group at the meta position.

Uniqueness:

Properties

IUPAC Name

4-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3
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InChI Key

VCZNNAKNUVJVGX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C#N
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Molecular Formula

C8H7N
Record name P-TOLUNITRILE
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DSSTOX Substance ID

DTXSID6026169
Record name 1-Cyano-4-methylbenzene
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Molecular Weight

117.15 g/mol
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Physical Description

P-tolunitrile is a beige solid at 62.6 °F. (NTP, 1992)
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Boiling Point

423.7 °F at 760 mmHg (NTP, 1992)
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Flash Point

185 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9805 at 86 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

104-85-8
Record name P-TOLUNITRILE
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Record name 4-Methylbenzonitrile
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Record name p-toluonitrile
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Melting Point

85.1 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 8000 parts by weight of anhydrous sodium sulfate, 1602 parts by weight of 4-methylbenzaldehyde and 1149 parts by weight of hydroxylammonium sulfate. Following evacuation to 35 mbar, the mixture is heated to 80° C. and stirred at this temperature for 21/2 hours. It is subsequently heated at 125° C. at a pressure of 80 mbar and held for 10 minutes; the pressure is then reduced to 60 mbar and held for a further 20 minutes, during which a total of about 480 parts by weight of water are removed by distillation. The distillation of the nitrile is initiated and controlled by successive reduction of the pressure to 10 mbar and subsequent raising of the jacket temperature to 170° C. 1265 parts by weight of 4-methylbenzonitrile are obtained with a purity of over 98% (HPLC), and also 37 parts by weight of a mixed fraction essentially consisting of 4-methylbenzonitrile and 4-methylbenzaldehyde.
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Synthesis routes and methods II

Procedure details

A 1-bromo-4-methyl-benzene of general formula F-1, where B, R1, R2, R3 and R4 are as defined above is reacted with copper cyanide in a polar solvent as dimethylformamide at elevated temperature as for example 150-200° C. to obtain the 4-methyl-benzonitrile of general formula F-2. The 4-methyl-benzonitrile of general formula F-2 is brominated by the treatment with N-bromosuccinimide in refluxing tetrachloromethane in the presence of a radical initiator like AIBN to obtain the 4-Bromomethyl-benzonitrile of general formula F-3.
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Synthesis routes and methods III

Procedure details

In a flask p-xylene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.1 mmol), and acetic acid (1 ml) were placed and were stirred at 60° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that p-methylbenzaldehyde oxime, p-methylbenzaldehyde, and p-methylbenzonitrile were formed in yields of 60%, 3%, and 3%, respectively.
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Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuCN (108 mg, 1.21 mmol), NaI (150 mg, 1.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (190 μL, 1.21 mmol) and 4-chlorobenzene (0.95 mL, 8.01 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 20 h. The resulting black suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 230 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 60% yield of 4-methylbenzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of p-Tolunitrile?

A1: The molecular formula of this compound is C8H7N, and its molecular weight is 117.15 g/mol.

Q2: What spectroscopic data are available for this compound?

A2: Numerous studies provide spectroscopic data for this compound, including:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic nitrile (C≡N) stretch. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing detailed information about the hydrogen and carbon environments within the molecule. [, , , , , ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. [, ]
  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. []

Q3: What is the crystal structure of this compound?

A3: this compound crystallizes in the orthorhombic space group Pna21. The molecule is nearly planar, with weak π-π stacking interactions observed between molecules in the crystal lattice. []

Q4: Is this compound stable under ambient conditions?

A4: Yes, this compound is generally stable under typical laboratory conditions. [, ]

Q5: What solvents is this compound soluble in?

A5: this compound is soluble in various organic solvents, including benzene, toluene, tetrahydrofuran (THF), dichloromethane, and acetone. [, , , , , ]

Q6: Can this compound be used as a building block in organic synthesis?

A6: Yes, this compound serves as a versatile starting material for synthesizing various compounds. For instance, it's used in synthesizing 4-methyl-3-nitrobenzonitrile, an important intermediate in pesticide production. [, ]

Q7: Can this compound participate in cycloaddition reactions?

A7: Absolutely, this compound readily participates in cobalt-mediated [2+2+2] cycloaddition reactions with α,ω-diynes, forming pyridine-containing macrocycles. These reactions showcase this compound's utility in constructing complex molecular architectures. [, ]

Q8: Has this compound been used in the synthesis of covalent organic frameworks (COFs)?

A8: Recent research demonstrates the successful mechanochemical cyclotrimerization of this compound, paving the way for its use in synthesizing triazine-containing COFs. This solid-state approach offers advantages such as high yield and short reaction times. []

Q9: Have computational methods been employed to study this compound?

A9: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate various aspects of this compound, including:

  • Molecular geometry optimization: Predicting the most stable three-dimensional arrangement of atoms in the molecule. [, ]
  • Vibrational frequency calculations: Simulating the molecule's vibrational modes, aiding in the interpretation of experimental IR and Raman spectra. [, ]
  • Electronic structure analysis: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecule's reactivity. []
  • Prediction of molecular properties: Calculating properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant to its potential applications in nonlinear optics. []

Q10: How do structural modifications of this compound affect its reactivity?

A10: Studies have shown that introducing electron-donating or electron-withdrawing groups on the aromatic ring of this compound can significantly influence its reactivity in reactions like:

  • Oxidation: Electron-donating substituents increase the oxidation rate, while electron-withdrawing groups decrease it. [, ]
  • Nitrile hydrolysis: Electron-withdrawing groups on the aromatic ring can slow down the hydrolysis of this compound to p-toluic acid. []
  • Cycloaddition reactions: The presence of bulky substituents on the aromatic ring can hinder the approach of other reactants, potentially affecting the yield and selectivity of cycloaddition reactions. []

Q11: Are there strategies to enhance the stability of this compound in specific formulations?

A11: While this compound is generally stable, specific formulation strategies might be employed to enhance its stability depending on the intended application and environmental factors. This could include:

  • Choice of solvent: Selecting solvents in which this compound exhibits high stability and minimal degradation. []
  • Addition of stabilizers: Incorporating antioxidants or other stabilizing agents to prevent degradation due to oxidation or other chemical reactions. []
  • Packaging: Utilizing appropriate packaging materials to minimize exposure to light, moisture, or other factors that could compromise stability. []

Q12: What are the environmental considerations for this compound?

A12: While this compound offers various applications, responsible waste management and recycling strategies are crucial to mitigate its potential environmental impact. [] Research on biodegradable alternatives and substitutes could further contribute to sustainability efforts. []

Q13: Are there any known toxicological concerns with this compound?

A13: As with any chemical, handling this compound with care and following proper safety procedures are essential. Information about its toxicological profile can be found in its Safety Data Sheet (SDS). []

Q14: How has research on this compound evolved?

A14: Research on this compound has progressed significantly, from early studies on its synthesis and fundamental properties to its current applications in diverse fields. This evolution highlights its continuing importance in chemical research.

Q15: What are potential future directions for this compound research?

A15: Future research avenues could include:

  • Developing more efficient and environmentally friendly synthetic routes. []
  • Exploring its potential in material science, for example, in developing novel polymers or COFs with tailored properties. []
  • Investigating its applications in medicinal chemistry, particularly leveraging its structural motifs for developing new pharmaceutical agents. []
  • Furthering our understanding of its environmental fate and developing strategies for its sustainable use and disposal. []

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